5-(4-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Antimicrobial resistance Structure-activity relationship (SAR) Fluorophenyl positional isomerism

5-(4-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 677024-94-1) is a synthetic, small-molecule Schiff base derivative of the 1,2,4-triazole-3-thiol pharmacophore, bearing a 4-fluorophenyl substituent at position 5 and a 2-nitrobenzylideneamino group at position 4. Its molecular formula is C15H10FN5O2S and its monoisotopic mass is 343.0539 Da.

Molecular Formula C15H10FN5O2S
Molecular Weight 343.3 g/mol
CAS No. 677024-94-1
Cat. No. B12018812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS677024-94-1
Molecular FormulaC15H10FN5O2S
Molecular Weight343.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C15H10FN5O2S/c16-12-7-5-10(6-8-12)14-18-19-15(24)20(14)17-9-11-3-1-2-4-13(11)21(22)23/h1-9H,(H,19,24)/b17-9+
InChIKeyDZFGZRVSXFOQGX-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 677024-94-1): Core Identity and Structural Context for Procurement Decisions


5-(4-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 677024-94-1) is a synthetic, small-molecule Schiff base derivative of the 1,2,4-triazole-3-thiol pharmacophore, bearing a 4-fluorophenyl substituent at position 5 and a 2-nitrobenzylideneamino group at position 4 . Its molecular formula is C15H10FN5O2S and its monoisotopic mass is 343.0539 Da . The compound is commercially available through Sigma-Aldrich (AldrichCPR L406864) as a research-grade chemical for early discovery , and from AKSci at ≥95% purity . This scaffold belongs to a well-established class of triazole-thiols explored for antimicrobial, antifungal, and metal-chelating applications [1].

Why Generic 1,2,4-Triazole-3-Thiol Substitution Fails: Rationale for Selecting CAS 677024-94-1


Within the 1,2,4-triazole-3-thiol family, biological activity is exquisitely sensitive to the nature and position of substituents on both the phenyl ring at C5 and the benzylideneamino moiety at N4 [1]. Generic substitution using uncharacterized triazole-thiols ignores the documented impact of fluorophenyl positional isomerism (2-fluoro vs. 4-fluoro) on antimicrobial potency, where the 4-fluorophenyl isomer has been shown to exhibit greater antibacterial activity against Gram-positive strains compared to its 2-fluoro counterpart in head-to-head testing . Additionally, the electron-withdrawing 2-nitro group on the benzylidene ring modulates the electrophilicity of the imine bond, directly affecting metal-chelation capacity and target binding—properties that are absent in non-nitrated or differently substituted analogs . Therefore, casual interchange with any other triazole-3-thiol derivative risks loss of the specific electronic and steric profile that defines this compound's interaction with biological targets.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol Against Closest Analogs


4-Fluorophenyl vs. 2-Fluorophenyl Isomer: Positional Impact on Antibacterial Potency Against Staphylococcus aureus

In a direct head-to-head comparison of fluorophenyl-substituted 1,2,4-triazole-3-thiols, the 4-fluorophenyl isomer (the core scaffold of the target compound) demonstrated markedly superior antibacterial activity against Staphylococcus aureus compared to the 2-fluorophenyl isomer [1]. The 4-fluoro isomer exhibited a minimum inhibitory concentration (MIC) of 1.95 µg/mL and a minimum bactericidal concentration (MBC) of 3.9 µg/mL against S. aureus, representing several-fold greater potency than the reference comparator drug tested in the same assay [1]. In contrast, the 2-fluorophenyl analogs in the same study generally showed moderate activity only, with the most active 2-fluoro derivatives requiring specific arylidene substituents (e.g., 5-nitrofuran-2-ylmethylene) to achieve comparable potency [1]. This indicates that the 4-fluorophenyl substitution pattern is a privileged structural feature for S. aureus activity, providing a quantifiable selection criterion over the 2-fluoro isomer.

Antimicrobial resistance Structure-activity relationship (SAR) Fluorophenyl positional isomerism

2-Nitrobenzylidene vs. 4-Nitrobenzylidene: Differential Metal-Chelation Capacity Driven by Nitro Group Position

The position of the nitro group on the benzylidene ring critically determines the metal-chelating properties of 1,2,4-triazole-3-thiol Schiff bases . The target compound bearing a 2-nitrobenzylidene group at the ortho position can form stable bidentate chelates with transition metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) via coordination through the imine nitrogen and the adjacent nitro oxygen, as demonstrated in structurally analogous Schiff base metal complexes [1]. In contrast, the 4-nitrobenzylidene analog (CAS 573950-93-3) places the nitro group in the para position, rendering it geometrically incapable of participating in chelate ring formation and thereby reducing its metal-binding affinity . This structural distinction directly impacts applications requiring controlled metal complexation, such as metallodrug development or electrochemical sensor design.

Metal chelation Schiff base coordination chemistry Nitro group positional effects

Computational Druggability Profile: Physicochemical Distinction from Non-Fluorinated Phenyl Analogs

The introduction of a 4-fluorophenyl substituent at C5 of the 1,2,4-triazole-3-thiol core imparts measurable improvements in key drug-likeness parameters compared to the unsubstituted phenyl analog [1]. The target compound (C15H10FN5O2S) has a calculated logP of 2.08 and a topological polar surface area (tPSA) of 102 Ų [1]. The fluorine atom increases lipophilicity modestly (ΔlogP ≈ +0.3–0.5 vs. non-fluorinated phenyl analog), which enhances membrane permeability while maintaining tPSA below the 140 Ų threshold associated with oral bioavailability [2]. Additionally, the electron-withdrawing 4-fluoro substituent reduces the pKa of the thiol/thione group, shifting the thiol-thione tautomeric equilibrium toward the thione form at physiological pH, which can alter target engagement kinetics compared to non-fluorinated or electron-donating-substituted analogs [3].

Drug-likeness Physicochemical profiling Fluorine substitution effects

Synthetic Tractability and Purity Benchmark: Defined Identity vs. Mixtures of Tautomeric or Isomeric Forms

This compound is supplied as a single, structurally defined chemical entity with a specified purity of ≥95% , in contrast to certain triazole-3-thiol derivatives that are sold as tautomeric mixtures or with ambiguous stereochemistry at the imine bond. The (E)-configuration of the benzylideneamino double bond and the thiol-thione tautomeric form are structurally resolved, enabling precise stoichiometric calculations for downstream applications . The compound's identity is verifiable via its unique CAS registry number (677024-94-1) and MDL number (MFCD04008252), and it is stocked by multiple independent suppliers including Sigma-Aldrich and AKSci [1]. This multi-vendor availability with consistent identity documentation reduces supply chain risk compared to single-source or custom-synthesis-only analogs.

Chemical procurement Compound identity verification Purity specification

Optimal Application Scenarios for 5-(4-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol in Scientific Research and Industrial Procurement


Gram-Positive Antibacterial Screening Libraries Targeting MRSA and Drug-Resistant Staphylococcus

Based on the demonstrated potency of 4-fluorophenyl-substituted 1,2,4-triazole-3-thiols against Staphylococcus aureus, with MIC values as low as 1.95 µg/mL, this compound is well-suited for inclusion in focused screening libraries targeting methicillin-resistant S. aureus (MRSA) and other drug-resistant Gram-positive pathogens [1]. Its structural distinction from conventional β-lactam and glycopeptide antibiotics makes it a candidate for discovering agents with novel mechanisms of action against resistant strains.

Transition Metal Complexation Studies for Metallodrug Development and Catalysis

The ortho-nitrobenzylideneamino moiety enables bidentate chelation of transition metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺), forming stable complexes with potential anticancer, antimicrobial, or catalytic properties [2]. This compound is appropriate for systematic studies comparing the biological activity of metal-complexed vs. metal-free forms, and for investigating structure-activity relationships in metallodrug candidate series.

Physicochemical Probe Development for Membrane Permeability and Oral Bioavailability Optimization

With a calculated logP of 2.08 and tPSA of 102 Ų—both within favorable drug-likeness ranges—this compound serves as a useful physicochemical probe for studying the impact of 4-fluorophenyl substitution on membrane permeability and oral absorption in triazole-based compound series [3]. It can be employed as a reference standard in permeability assays (e.g., PAMPA, Caco-2) to benchmark new analogs.

Schiff Base Ligand Design for Electrochemical Sensors and Anion Recognition

The combination of a redox-active 2-nitrobenzylidene group with a metal-coordinating triazole-thiol core makes this compound a candidate for developing electrochemical sensors for heavy metal detection or anion recognition [4]. The electron-withdrawing nitro group enhances the electrophilicity of the imine carbon, facilitating nucleophilic addition reactions relevant to sensor design.

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